molecular formula C10H20N2O B6631508 N-ethyl-N-methylazepane-1-carboxamide

N-ethyl-N-methylazepane-1-carboxamide

Cat. No. B6631508
M. Wt: 184.28 g/mol
InChI Key: AXWPFGSANXTHSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N-methylazepane-1-carboxamide, also known as etomidate, is a short-acting intravenous anesthetic agent that is commonly used in clinical settings. It was first synthesized in 1964 by Janssen Pharmaceutica and was introduced for clinical use in 1972. Etomidate has gained popularity due to its rapid onset of action, short duration of action, and minimal effects on cardiovascular and respiratory systems.

Mechanism of Action

Etomidate acts by enhancing the activity of gamma-aminobutyric acid (GABA) receptors in the brain. GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain. By enhancing the activity of GABA receptors, N-ethyl-N-methylazepane-1-carboxamide reduces the activity of neurons in the brain, leading to anesthesia.
Biochemical and Physiological Effects:
Etomidate has been shown to have minimal effects on cardiovascular and respiratory systems. It does not cause significant changes in heart rate, blood pressure, or respiratory rate. However, it has been shown to suppress the adrenal gland's ability to produce cortisol, which can lead to adrenal insufficiency in some patients.

Advantages and Limitations for Lab Experiments

Etomidate has several advantages for lab experiments. It has a rapid onset of action, short duration of action, and minimal effects on cardiovascular and respiratory systems. It is also relatively easy to administer and monitor. However, N-ethyl-N-methylazepane-1-carboxamide has limitations in lab experiments. It can cause adrenal insufficiency, which can affect the results of experiments that involve the adrenal gland. It can also affect the activity of GABA receptors in other parts of the body, leading to unwanted effects.

Future Directions

There are several future directions for research on N-ethyl-N-methylazepane-1-carboxamide. One area of research is the development of new anesthetic agents that have fewer side effects than N-ethyl-N-methylazepane-1-carboxamide. Another area of research is the development of new methods for administering and monitoring anesthesia. Finally, research is needed to better understand the long-term effects of N-ethyl-N-methylazepane-1-carboxamide on the brain and other physiological systems.

Synthesis Methods

The synthesis of N-ethyl-N-methylazepane-1-carboxamide involves the reaction of 2-ethyl-2-methylmalonate with hydrazine to form the corresponding hydrazone. This hydrazone is then reacted with ethyl chloroacetate to form N-ethyl-N-methylazepane-1-carboxamide. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

Etomidate is commonly used in clinical settings as an anesthetic agent for induction and maintenance of anesthesia. It has also been used in research settings to study the effects of anesthesia on the brain and other physiological systems. Etomidate has been shown to have minimal effects on cardiovascular and respiratory systems, making it a useful tool for studying the effects of anesthesia on these systems.

properties

IUPAC Name

N-ethyl-N-methylazepane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-3-11(2)10(13)12-8-6-4-5-7-9-12/h3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWPFGSANXTHSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)N1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-N-methylazepane-1-carboxamide

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